molecular formula C15H14ClNO2 B5882578 4-chloro-N-(2-methoxybenzyl)benzamide

4-chloro-N-(2-methoxybenzyl)benzamide

Cat. No.: B5882578
M. Wt: 275.73 g/mol
InChI Key: HTNRAAMUTPRLIX-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methoxybenzyl)benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group linked to a 2-methoxybenzylamine moiety. This compound is synthesized via the addition of aromatic amines to 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide, followed by dehydrosulfation using dicyclohexylcarbodiimide (DCC) . Its structure includes polyisotopic elements (Cl), facilitating mass spectral interpretation . The compound has been explored as a precursor for heterocyclic systems (e.g., 4H-1,3,5-oxadiazines) and as a structural analog of Salubrinal, a known inhibitor of GADD34:PP1 complexes .

Properties

IUPAC Name

4-chloro-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-14-5-3-2-4-12(14)10-17-15(18)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNRAAMUTPRLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxybenzyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 2-methoxybenzylamine.

    Reaction: The 4-chlorobenzoyl chloride is reacted with 2-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include substituted benzamides with various functional groups replacing the chlorine atom.

    Oxidation: Products include hydroxylated or carboxylated derivatives of the original compound.

    Reduction: Products include the corresponding amine derivatives.

Scientific Research Applications

4-chloro-N-(2-methoxybenzyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxybenzyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxybenzyl group can enhance the compound’s ability to cross biological membranes, while the chlorobenzamide moiety can interact with target proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Structural Features :

  • 4-Chloro-N-(2-Methoxybenzyl)Benzamide : The 2-methoxybenzyl group introduces steric and electronic effects, influencing molecular conformation.
  • Analogues :
    • 2-Chloro-N-(4-Methoxyphenyl)Benzamide (): Exhibits a dihedral angle of 79.20° between aromatic rings, with the methoxy group lying nearly coplanar to its benzene ring .
    • 4-Chloro-N-(3-Chlorophenyl)Benzamide (): Theoretical calculations align with experimental XRD data, showing C-Cl bond lengths of 1.74–1.76 Å .

Table 1: Crystallographic and Geometric Parameters

Compound Dihedral Angle (°) Key Bond Lengths (Å) Substituent Effects
This compound Not reported C-Cl: ~1.74 (calc) 2-Methoxy group enhances steric bulk
2-Chloro-N-(4-Methoxyphenyl)Benzamide 79.20 C-O: 1.36 Methoxy coplanarity stabilizes conformation
4-Chloro-N-(3-Chlorophenyl)Benzamide 45.9 (amide vs. ring) C-Cl: 1.74–1.76 Ortho-chloro increases polarity

Reactivity :

  • The 2-methoxybenzyl group in the target compound directs cyclization reactions toward 4H-1,3,5-oxadiazines , whereas 4-Chloro-N-(4-Chlorophenyl)Benzamide () lacks such reactivity due to its simpler N-aryl substituent .

Spectral Characteristics

FT-IR and Mass Spectra :

  • This compound : Expected peaks for C=O (~1650 cm⁻¹), C-O (~1250 cm⁻¹), and N-H (~3300 cm⁻¹), consistent with benzoylthiourea derivatives .
  • Comparison with Analogues :
    • N,N-Diethyl-N’-Benzoylthiourea : Shows similar C=S stretches (~1050 cm⁻¹) .
    • 4-Bromo-N-(Dimethylcarbamothioyl)Benzamide : Bromine isotopes (⁷⁹Br/⁸¹Br) simplify mass spectral interpretation, unlike chlorine’s single dominant isotope .

Table 2: Spectral Data Comparison

Compound IR Peaks (cm⁻¹) Mass Spectral Features
This compound 1650 (C=O), 1250 (C-O) Cl isotopes (³⁵Cl/³⁷Cl) aid fragment analysis
5-Chloro-2-Hydroxy-N-(4-Nitrophenyl)Benzamide 1680 (C=O), 1520 (NO₂) Nitro group complicates fragmentation

Target Compound :

  • Methoxy group may enhance membrane permeability compared to chlorinated analogues.

Analogues :

  • 4-Chloro-N-(4-Chlorophenyl)Benzamide (): Evaluated for tumor suppressor stabilization but showed weaker activity than disulfide derivatives .
  • Salicylamides (): Exhibit potent antimicrobial activity (IC₅₀ ~1 µM against Desulfovibrio piger), whereas benzamides without hydroxyl groups (e.g., target compound) lack this activity .

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